Cyclopentanone, 3-(1-methylethenyl)-, (R)-
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Overview
Description
Cyclopentanone, 3-(1-methylethenyl)-, ®- is an organic compound with the molecular formula C8H12O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a derivative of cyclopentanone, where a 3-(1-methylethenyl) group is attached to the cyclopentanone ring. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanone, 3-(1-methylethenyl)-, ®- can be synthesized through several methods. One common method involves the reaction of cyclopentanone with isopropenyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanone, 3-(1-methylethenyl)-, ®- often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to optimize the yield and quality of the product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 3-(1-methylethenyl)-, ®- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
Cyclopentanone, 3-(1-methylethenyl)-, ®- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclopentanone, 3-(1-methylethenyl)-, ®- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. It can also interact with receptors and other biomolecules, influencing biological processes and pathways. The exact mechanism of action depends on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: An organic compound with a similar structure but with a six-membered ring instead of a five-membered ring.
Cyclopentanone: The parent compound of Cyclopentanone, 3-(1-methylethenyl)-, ®-, without the 3-(1-methylethenyl) group.
Uniqueness
Cyclopentanone, 3-(1-methylethenyl)-, ®- is unique due to its chiral nature and the presence of the 3-(1-methylethenyl) group. This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds. Its chirality allows for enantioselective reactions, making it valuable in asymmetric synthesis and other applications where stereochemistry is important.
Properties
CAS No. |
61860-65-9 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(3R)-3-prop-1-en-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C8H12O/c1-6(2)7-3-4-8(9)5-7/h7H,1,3-5H2,2H3/t7-/m1/s1 |
InChI Key |
AWHHACPFOHSVDE-SSDOTTSWSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CCC(=O)C1 |
Canonical SMILES |
CC(=C)C1CCC(=O)C1 |
Origin of Product |
United States |
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